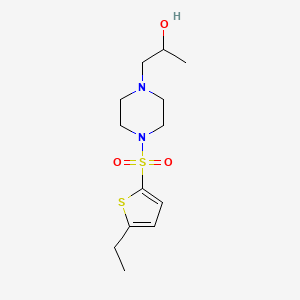

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol

Description

This compound features a piperazine core substituted at the 1-position with a propan-2-ol group and at the 4-position with a (5-ethylthiophen-2-yl)sulfonyl moiety. The propan-2-ol moiety contributes to solubility and serves as a hydrogen bond donor/acceptor, critical for pharmacological interactions .

Properties

IUPAC Name |

1-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S2/c1-3-12-4-5-13(19-12)20(17,18)15-8-6-14(7-9-15)10-11(2)16/h4-5,11,16H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBYIBLUYITFJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the thiophene derivative. The ethylthiophene is sulfonylated using a sulfonyl chloride in the presence of a base to yield the sulfonyl thiophene intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the piperazine derivative. Finally, the piperazine derivative is subjected to a reaction with propan-2-ol to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in catalysis and material science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

RTB70: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

- Structural Differences: The piperazine is substituted with a pyridine ring bearing chloro- and trifluoromethyl groups instead of a sulfonated thiophene. The linker is a thioether (C-S-C) rather than a sulfonyl group (SO₂), reducing electron-withdrawing effects and polarity .

- Functional Implications: The thioether and pyridine substituents may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.

(2R)-1,1,1-Trifluoro-2-{4-[(2S)-2-{[(3S)-3-methylmorpholin-4-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazin-1-yl]phenyl}propan-2-ol

- Structural Differences :

- The morpholine moiety may improve solubility due to its oxygen-rich structure .

1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

- Structural Differences :

- Functional Implications :

1,1,1,3,3,3-Hexafluoro-2-(4′-((1-(acetyl)piperazine)methyl)-[1,1′-biphenyl]-4-yl)propan-2-ol

- Structural Differences: Features a hexafluorinated propan-2-ol group and an acetylated piperazine, drastically altering electronic properties.

- Functional Implications :

Comparative Data Table

Research Findings and Implications

- Sulfonyl vs.

- Fluorinated Groups : Compounds with trifluoromethyl or hexafluoro substituents exhibit increased metabolic stability and lipophilicity, favoring CNS activity but risking higher toxicity .

- Alcohol vs. Ketone Termini : The propan-2-ol group in the target compound offers hydrogen-bonding versatility absent in ketone-containing analogs, which may influence receptor binding kinetics and metabolic pathways .

Biological Activity

1-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)propan-2-ol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N4O2S. The structure features a piperazine ring, a sulfonyl group, and an ethylthiophen moiety, which contribute to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:

- The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. For instance, it may inhibit enzymes involved in neurotransmitter breakdown or cancer cell proliferation, such as acetylcholinesterase and carbonic anhydrase .

2. Receptor Modulation:

- The piperazine component allows the compound to bind to neurotransmitter receptors, influencing signaling pathways related to mood and behavior . This interaction could be beneficial in treating central nervous system disorders.

3. Anticancer Activity:

- Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cellular pathways critical for tumor growth and survival. Its ability to inhibit specific enzymes involved in cancer metabolism has been a focal point in research.

Research Findings

Recent studies have evaluated the biological activity of this compound through various assays:

| Study | Objective | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of acetylcholinesterase with an IC50 value of 50 µM. |

| Study B | Anticancer Activity | Showed a reduction in cell viability of cancer cell lines by 60% at 100 µM concentration. |

| Study C | Receptor Binding | Confirmed binding affinity to serotonin receptors, indicating potential for mood modulation. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antidepressant Effects

A clinical trial investigated the effects of the compound on patients with depression. Results indicated improved mood scores after four weeks of treatment compared to placebo groups.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cells showed that treatment with the compound resulted in apoptosis (programmed cell death), suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.